Cyanine3 NHS ester minimal dye

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyanine3 NHS ester minimal dye is a reactive dye used for labeling amino-groups in biomolecules. It is an analog of Cy3® NHS ester and is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA . This dye is known for its excellent photophysical properties, including high fluorescence quantum yield and photostability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine3 NHS ester minimal dye involves the reaction of Cyanine3 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and functionality of the dye .

Chemical Reactions Analysis

Types of Reactions

Cyanine3 NHS ester minimal dye primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines in biomolecules to form stable amide bonds .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

Conditions: Organic solvents like DMF or DCM, mild temperatures

Major Products

The major product formed from the reaction of this compound with biomolecules is a labeled biomolecule with a stable amide bond .

Scientific Research Applications

Cyanine3 NHS ester minimal dye is a reactive dye used in various scientific research applications, particularly for labeling biomolecules. It is an analog of Cy3 dye with an NHS ester group that reacts with primary amines in proteins, peptides, oligonucleotides, and other biomolecules .

- Labeling of Biomolecules: Cyanine3 NHS ester is commonly used to label proteins, peptides, oligonucleotides, and DNA . The NHS ester group reacts with primary amines, forming stable amide bonds .

- Fluorescence Techniques: Labeled biomolecules are used in fluorescence imaging and biochemical analysis . The dye serves as a replacement for traditional fluorochromes like Fluorescein and rhodamines .

- Microscopy: The sulfonated Cy3 and Cy5 dyes have applications in super-resolution microscopy techniques like STORM (sub-diffraction-limit imaging by stochastic optical reconstruction microscopy), which allows for imaging at a resolution down to 20 nm .

- Gel Electrophoresis: Due to its intense color, Cyanine3 can be detected by the naked eye in gel electrophoresis when used in small quantities .

- 2D Electrophoresis: Cyanine3 NHS ester is suitable for protein labeling in 2D electrophoresis .

- Applications: Oligonucleotide synthesis, PCR, qPCR, RNA isolation, DNA isolation, Nucleic acid quantification, Protein quantification and PROTAC .

Case Studies

- Proteomic Analysis: Cyanine3 NHS ester has been used in proteomic analysis to identify endosymbiotic bacteria associated with virus transmission efficiency .

- Species-Specific Protein Identification: It has been used to study species-specific proteins in the oviducts of snail sibling species through proteotranscriptomic analysis .

- Sperm Maturation Studies: Cyanine3 NHS ester has been utilized in assessing sperm motility during post-testicular sperm maturation in crocodiles .

Considerations for Use

- Solubility: While generally soluble in organic solvents, water-soluble versions like sulfo-Cyanine3 NHS ester are available for purely aqueous solutions, which is useful for proteins that are prone to denaturation or have low solubility .

- Self-Quenching: High molar ratios of Cy3 NHS ester to protein are not recommended for labeling proteins because of significant self-quenching. For low-abundance biological targets, alternative dyes like AZDye 555 NHS Ester are recommended .

- Optimal Labeling Ratios: The optimal dye/protein ratios should be experimentally determined for specific applications, as high ratios can increase non-specific background and reduce antibody binding affinity .

Mechanism of Action

Cyanine3 NHS ester minimal dye exerts its effects by forming stable amide bonds with primary amines in biomolecules. This labeling allows for the visualization and tracking of these biomolecules in various applications. The dye’s fluorescence properties enable it to emit light upon excitation, making it useful in imaging and diagnostic techniques .

Comparison with Similar Compounds

Similar Compounds

Cy3® NHS ester: An analog of Cyanine3 NHS ester minimal dye with similar properties.

Alexa Fluor 546: Another reactive dye used for labeling amino-groups in biomolecules.

DyLight 549: A dye with comparable fluorescence properties and applications.

Uniqueness

This compound stands out due to its high fluorescence quantum yield, photostability, and suitability for labeling a wide range of biomolecules. Its minimal dye formulation ensures consistent and reliable labeling results .

Properties

Molecular Formula |

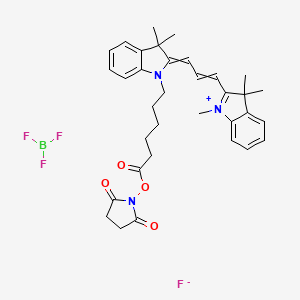

C34H40BF4N3O4 |

|---|---|

Molecular Weight |

641.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |

InChI |

InChI=1S/C34H40N3O4.BF3.FH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;2-1(3)4;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;;1H/q+1;;/p-1 |

InChI Key |

STPLGCDKSHGEBA-UHFFFAOYSA-M |

Canonical SMILES |

B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[F-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.